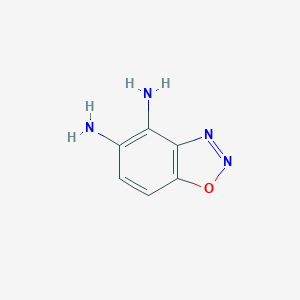
N-(1-benzyl-4-methyl-3,6-dihydro-2H-pyridin-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzyl-4-methyl-3,6-dihydro-2H-pyridin-5-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring, which is a six-membered ring containing one nitrogen atom, and is substituted with a benzyl group, a methyl group, and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-4-methyl-3,6-dihydro-2H-pyridin-5-yl)acetamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of Substituents: The benzyl and methyl groups can be introduced through alkylation reactions. For example, benzyl chloride and methyl iodide can be used as alkylating agents in the presence of a base.
Acetamide Formation: The acetamide group can be introduced through the reaction of the corresponding amine with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N-(1-benzyl-4-methyl-3,6-dihydro-2H-pyridin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halides (e.g., benzyl chloride) and bases (e.g., sodium hydroxide) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学的研究の応用
N-(1-benzyl-4-methyl-3,6-dihydro-2H-pyridin-5-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-(1-benzyl-4-methyl-3,6-dihydro-2H-pyridin-5-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzyl and acetamide groups can participate in hydrogen bonding and hydrophobic interactions, while the pyridine ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-(1-benzyl-4-methyl-3,6-dihydro-2H-pyridin-5-yl)acetamide: is similar to other pyridine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, while the acetamide group can participate in hydrogen bonding, making it a versatile compound for various applications.
特性
分子式 |
C15H20N2O |
|---|---|
分子量 |
244.33 g/mol |
IUPAC名 |
N-(1-benzyl-4-methyl-3,6-dihydro-2H-pyridin-5-yl)acetamide |
InChI |
InChI=1S/C15H20N2O/c1-12-8-9-17(11-15(12)16-13(2)18)10-14-6-4-3-5-7-14/h3-7H,8-11H2,1-2H3,(H,16,18) |
InChIキー |
CZKULQKJJLZWDN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(CN(CC1)CC2=CC=CC=C2)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Methyl 2-[2-[2-(2-cyanopropan-2-ylamino)-2-oxoethyl]-1,3-dioxolan-2-yl]acetate](/img/structure/B14747256.png)


![(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate](/img/structure/B14747263.png)
![1-Acetyl-3-oxo-2,3-dihydro-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14747266.png)

![Acetic acid;2-[(3S,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid](/img/structure/B14747272.png)


